molecular formula C39H51N3O7 B1673908 L-689502 CAS No. 138483-63-3

L-689502

Cat. No.: B1673908
CAS No.: 138483-63-3
M. Wt: 673.8 g/mol
InChI Key: IYLCQJSWFWQHCD-AIIVFDHXSA-N
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Description

L-689502 is a potent inhibitor of the human immunodeficiency virus type 1 protease. This compound has shown significant efficacy in inhibiting the activity of the human immunodeficiency virus type 1 protease, with an IC50 value of 1 nanomolar . It is primarily used in scientific research to study the mechanisms of human immunodeficiency virus type 1 protease inhibition and to develop new therapeutic strategies for human immunodeficiency virus infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-689502 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the indanyl and phenylalanine derivatives, followed by their coupling to form the final product. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product’s high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, scaling up the reactions, and implementing stringent quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

L-689502 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

L-689502 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of protease inhibition and to develop new synthetic methodologies.

    Biology: Employed in studies to understand the role of human immunodeficiency virus type 1 protease in viral replication and pathogenesis.

    Medicine: Investigated as a potential therapeutic agent for the treatment of human immunodeficiency virus infections and other diseases involving protease activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting proteases.

Mechanism of Action

L-689502 exerts its effects by inhibiting the activity of the human immunodeficiency virus type 1 protease. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles . The molecular targets and pathways involved include the human immunodeficiency virus type 1 protease and the viral replication machinery .

Comparison with Similar Compounds

L-689502 is compared with other similar compounds, such as L-694746 and pepstatin:

List of Similar Compounds

This compound stands out due to its high potency and specificity in inhibiting human immunodeficiency virus type 1 protease, making it a valuable tool in scientific research and drug development.

Properties

IUPAC Name

tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N3O7/c1-39(2,3)49-38(46)40-33(24-27-9-5-4-6-10-27)34(43)26-30(37(45)41-36-32-12-8-7-11-29(32)25-35(36)44)23-28-13-15-31(16-14-28)48-22-19-42-17-20-47-21-18-42/h4-16,30,33-36,43-44H,17-26H2,1-3H3,(H,40,46)(H,41,45)/t30-,33+,34+,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLCQJSWFWQHCD-AIIVFDHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)NC4C(CC5=CC=CC=C45)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=C(C=C2)OCCN3CCOCC3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40160692
Record name L 689502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138483-63-3
Record name L 689502
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138483633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 689502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40160692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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